1-Methanesulfinyl-3-methoxybenzene

Description

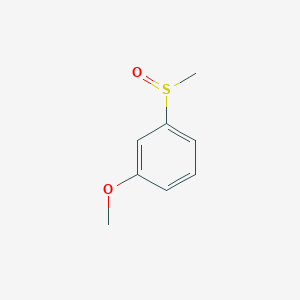

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-methylsulfinylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-10-7-4-3-5-8(6-7)11(2)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOBHSCIWASWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-72-6 | |

| Record name | 1-methanesulfinyl-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Computational Elucidation of 1 Methanesulfinyl 3 Methoxybenzene

Advanced Spectroscopic Characterization Techniques

The definitive structural and electronic characterization of 1-Methanesulfinyl-3-methoxybenzene would rely on a combination of high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques. These methods provide detailed insights into the molecular framework and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their chemical environment.

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methylsulfinyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide crucial information for assigning the protons to their specific positions within the molecule.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | ~7.0 - 7.5 | Multiplet, Doublet, Triplet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methylsulfinyl (-S(O)CH₃) | ~2.7 | Singlet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-S(O) | ~145 - 150 |

| C-O | ~160 |

| Aromatic C-H | ~110 - 130 |

| Aromatic C (unsubstituted) | ~105 - 120 |

| Methoxy (-OCH₃) | ~55 |

| Methylsulfinyl (-S(O)CH₃) | ~40 |

Note: These are estimated chemical shift ranges based on similar structures.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for confirming the connectivity of the methoxy and methylsulfinyl groups to the benzene (B151609) ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Expected FT-IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (CH₃) | 3000 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| S=O | 1050 - 1030 | Stretching |

| C-O (Aryl ether) | 1250 - 1020 | Asymmetric & Symmetric Stretching |

Note: The precise peak positions and intensities would be determined experimentally.

Raman Spectroscopy

Experimental Raman spectroscopy data for this compound is not widely available in published literature. However, the expected Raman shifts can be inferred from the characteristic vibrations of its constituent functional groups. Key vibrational modes would include aromatic C-H stretching, C-C ring stretching, the methoxy group vibrations, and the distinctive sulfoxide (B87167) (S=O) and C-S stretches. Theoretical calculations, as discussed in section 3.2.2, provide a powerful tool for predicting the vibrational frequencies that would be observed in a Raman spectrum. For related molecules such as 3-Methoxybenzylamine, FT-Raman spectra have been recorded and show characteristic peaks for the methoxy group and the benzene ring. Similarly, the spectrum for 1-Methoxy-3-methylbenzene also provides reference points for the vibrations of a 1,3-substituted methoxybenzene structure.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry confirms the molecular formula of this compound as C₈H₁₀O₂S, with a monoisotopic mass of 170.04 Da. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is dictated by the structure, which combines an aryl ether and a sulfoxide.

The fragmentation of aryl ethers like anisole (B1667542) typically involves the loss of a methyl group (-15 Da) or the entire methoxy group, followed by the loss of carbon monoxide (CO). For sulfides, α-cleavage is a common fragmentation pathway. The fragmentation of metastable ionized methoxypropene, for example, proceeds through the loss of H, CH₃, and H₂CO. In more complex methoxylated polychlorinated biphenyls, fragmentation pathways are similar to those of the corresponding methoxylated compounds, indicating that the methoxy group and its connected ring are a primary site of fragmentation.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely include:

Loss of the methyl group from the sulfoxide (CH₃, 15 Da).

Loss of the methyl group from the ether (CH₃, 15 Da).

Loss of the methoxy group (OCH₃, 31 Da).

Cleavage involving the sulfoxide group, such as loss of SO or SOH.

Predicted collision cross-section (CCS) values, which relate to the ion's shape, have been calculated for various adducts of the molecule, providing further structural information.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 171.04743 | 131.5 |

| [M+Na]⁺ | 193.02937 | 140.3 |

| [M-H]⁻ | 169.03287 | 135.9 |

| [M+NH₄]⁺ | 188.07397 | 152.7 |

| [M+K]⁺ | 209.00331 | 138.6 |

Data sourced from PubChemLite.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions involving its chromophores: the methoxybenzene ring and the methanesulfinyl group. The methoxy group acts as an auxochrome on the benzene chromophore, typically causing a bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzene. Anisole, a similar structure, shows characteristic absorption peaks that can be influenced by the solvent environment.

The presence of non-bonding electron pairs on the oxygen and sulfur atoms allows for n→π* transitions, which occur at longer wavelengths and are typically of lower intensity than π→π* transitions. For ketones and aldehydes, which also contain non-bonding electrons, two distinct absorption bands corresponding to these different transition types are often observed. The sulfoxide group in this compound would contribute to these n→π* transitions. The absorption spectrum of anisole in methanol (B129727) has shown a characteristic peak at 325 nm, which has been attributed in some studies to n→π* transitions of the methoxy group's free electron pair. It is therefore expected that this compound will exhibit π→π* transitions in the UV region below 280 nm and weaker n→π* transitions at longer wavelengths.

X-ray Crystallography for Solid-State Structural Determination

As of this writing, the specific crystal structure of this compound has not been reported in the searched scientific literature. However, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Should a single crystal of sufficient quality be analyzed, this technique would provide detailed information on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Conformation: The exact dihedral angles, describing the orientation of the methoxy and methanesulfinyl groups relative to the benzene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure.

For example, crystallographic studies on other dimethoxybenzene derivatives have revealed planar phenyl rings and crystal structures stabilized by networks of hydrogen bonds and other intermolecular interactions. This type of analysis provides fundamental data for understanding the physical properties of the compound in its solid form.

Quantum Chemical Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic compounds similar to this compound, the B3LYP functional combined with a basis set such as 6-31G* or 6-311G(d,p) is commonly employed to calculate the optimized ground state geometry and electronic properties.

These calculations yield the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine key electronic structure parameters:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

Energy Gap: The difference between the HOMO and LUMO energies (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Studies on dimethoxybenzene derivatives have used DFT to demonstrate their thermodynamic stability and to reveal which parts of the molecules are more likely to act as hydrogen bond donors or acceptors.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

A significant application of DFT is the prediction of spectroscopic data that can be compared with experimental results for structural validation.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies, often scaled by an empirical factor to better match experimental data, are invaluable for assigning peaks in experimental IR and Raman spectra. For complex molecules, potential energy distribution (PED) analysis is used to assign the calculated frequencies to specific types of vibrations, such as C=C stretching or C-H bending.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used to predict NMR chemical shifts (¹H and ¹³C). These calculations are typically performed on the optimized geometry of the molecule, and the results are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been significantly improved by machine learning models trained on DFT-calculated data, with modern methods achieving high accuracy for ¹H shifts. While experimental data is paramount, these predicted shifts are crucial for assigning complex spectra and for the structural elucidation of novel compounds.

Computational Analysis of Reactivity Descriptors

A comprehensive computational analysis of this compound provides significant insights into its chemical behavior. Reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in predicting the molecule's reactivity, stability, and the nature of its interactions. Key descriptors include the frontier molecular orbitals (HOMO and LUMO), global reactivity parameters, and Fukui functions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

For this compound, the HOMO is predominantly localized on the methoxybenzene ring and the sulfur atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed mainly over the phenyl ring and the sulfoxide group, suggesting these regions are susceptible to nucleophilic attack.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of the ability to accept electrons. |

Fukui functions, f(r), are local reactivity descriptors that identify specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The condensed Fukui function assigns a value to each atom, indicating its reactivity.

f+(r) : for nucleophilic attack (where an electron is accepted).

f-(r) : for electrophilic attack (where an electron is donated).

f0(r) : for radical attack.

In this compound, the carbon atoms of the benzene ring and the oxygen atom of the methoxy group are often the most reactive sites, as indicated by their respective Fukui indices.

Conformational Analysis and Energy Landscapes of the Sulfoxide Moiety

Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the key dihedral angles. For this compound, the most significant dihedral angles are:

C(aryl)-S-C(methyl)-H

O=S-C(aryl)-C(aryl)

C(aryl)-O-C(methoxy)-H

The rotation around the C(aryl)-S bond is of particular interest as it defines the orientation of the sulfoxide group relative to the aromatic ring. Computational studies reveal the existence of several stable conformers corresponding to local minima on the potential energy surface. The global minimum energy conformation is typically one where steric repulsion between the methyl group, the phenyl ring, and the oxygen atom of the sulfoxide is minimized.

The energy landscape is characterized by rotational barriers between these stable conformers. The height of these barriers determines the rate of interconversion between different conformations at a given temperature. For aryl sulfoxides, the barrier to rotation around the C-S bond is influenced by both steric and electronic factors, including potential interactions between the sulfoxide oxygen and the aromatic π-system.

Mechanistic Investigations of 1 Methanesulfinyl 3 Methoxybenzene Reactivity

Sulfoxide-Specific Rearrangements and Transformations

The sulfoxide (B87167) functional group in 1-methanesulfinyl-3-methoxybenzene is the focal point for several key rearrangements and transformations.

Pummerer Rearrangement and its Aromatic/Vinylogous Variants

The Pummerer rearrangement is a classic reaction of sulfoxides, involving their conversion to α-acyloxy-thioethers in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.orgnumberanalytics.comchem-station.com The reaction proceeds through the formation of a thial intermediate, which can be trapped by nucleophiles. tcichemicals.comtcichemicals.com For this compound, this would involve the rearrangement to an α-acyloxy-3-methoxy-thioanisole derivative. The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a sulfonium (B1226848) ion intermediate. wikipedia.orgnumberanalytics.com This intermediate can then be attacked by a nucleophile, typically the acetate (B1210297) anion, at the α-carbon. wikipedia.org

Variations of this reaction, such as the aromatic and vinylogous Pummerer rearrangements, expand its synthetic utility. nih.govsemanticscholar.orgacs.org The aromatic Pummerer reaction involves the intramolecular attack of the aromatic ring onto the electrophilic sulfur center, leading to the formation of new ring systems. acs.org In the case of aryl sulfoxides, this can lead to regioselective C-H functionalization. figshare.com The vinylogous Pummerer reaction extends the rearrangement through a conjugated system. semanticscholar.org Recent developments have also explored dearomative functionalization of aryl sulfoxides via a nih.govnih.gov-rearrangement, showcasing the versatility of these transformations. nih.gov

Table 1: Key Aspects of the Pummerer Rearrangement

| Feature | Description |

| Reactant | Alkyl or aryl sulfoxide (e.g., this compound) |

| Reagent | Activating agent, typically an acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride) wikipedia.orgtcichemicals.com |

| Intermediate | Thial or sulfonium ion wikipedia.orgtcichemicals.comtcichemicals.com |

| Product | α-acyloxy-thioether wikipedia.orgchem-station.com |

| Variants | Aromatic, Vinylogous, Additive nih.govsemanticscholar.orgacs.orgacs.org |

Thermally Induced Rearrangements

Aryl sulfoxides can undergo thermal racemization, a process involving the inversion of the stereochemistry at the sulfur center. acs.orgacs.org The thermal stability of sulfoxides is a critical factor in these rearrangements. researchgate.net While specific studies on the thermally induced rearrangements of this compound are not prevalent in the provided results, the general principles of aryl sulfoxide thermal chemistry would apply. These rearrangements often proceed through a concerted mechanism or via the formation of reactive intermediates.

Deoxygenation Reactions of the Sulfoxide Group

The conversion of sulfoxides back to their corresponding sulfides is a fundamental transformation known as deoxygenation. nih.govorganic-chemistry.org This reduction can be achieved using a variety of reagents and methods.

Several methodologies have been developed for the deoxygenation of aryl sulfoxides. nih.govorganic-chemistry.orgorganic-chemistry.org These include the use of indium and acyl chlorides, which provides a mild and efficient route to sulfides. organic-chemistry.org Other effective systems involve reagents like 3-mercaptopropionic acid with NBS or I2, dichlorodioxomolybdenum(VI) with P(OPh)3, and the combination of triflic anhydride and potassium iodide. organic-chemistry.org Photocatalytic methods using visible light have also emerged as a gentle way to achieve this transformation. nih.govacs.org Electrophilic silicon reagents have also been shown to promote the deoxygenation of sulfoxides. acs.org

Table 2: Selected Reagents for Sulfoxide Deoxygenation

| Reagent System | Conditions | Reference |

| Indium / Pivaloyl Chloride | Room Temperature | organic-chemistry.org |

| 3-Mercaptopropionic Acid / NBS or I2 | Ambient Temperature | organic-chemistry.org |

| Triflic Anhydride / Potassium Iodide | Room Temperature | organic-chemistry.org |

| SOCl2 / Ph3P | Room Temperature | organic-chemistry.org |

| Ir[(dF(CF3)ppy)2(dtbpy)]PF6 / PPh3 | Visible Light, Room Temperature | nih.gov |

Reactions at the Sulfur Center

The sulfur atom in this compound is a site for both electrophilic and nucleophilic interactions, as well as oxidative transformations.

Electrophilic Activation and Subsequent Nucleophilic Attack

The sulfur atom of the sulfoxide can be activated by electrophiles, making it susceptible to nucleophilic attack. This is a key principle in the Pummerer rearrangement, where the initial acylation activates the sulfoxide. wikipedia.orgnumberanalytics.com Following activation, various nucleophiles can attack the sulfur atom or adjacent positions. semanticscholar.orgacs.orgyoutube.com In nucleophilic aromatic substitution reactions, a nucleophile can displace a leaving group on an aromatic ring, a process that can be influenced by the presence of a sulfoxide group. libretexts.orgnih.gov The attack of a nucleophile at the alpha carbon is also a well-established reaction pathway. youtube.com

Oxidative Transformations of the Sulfoxide

The oxidation of sulfoxides leads to the formation of sulfones. acsgcipr.org This transformation is a common synthetic procedure and can be achieved with a variety of oxidizing agents. organic-chemistry.orgorganic-chemistry.org The selective oxidation of sulfides to sulfoxides, and subsequently to sulfones, can often be controlled by the reaction conditions and the choice of oxidant. organic-chemistry.orgacs.orgnih.gov For instance, hydrogen peroxide in the presence of certain catalysts can selectively produce either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org Trifluoroacetic acid has been shown to be an effective solvent for the selective oxidation of aryl trifluoromethyl sulfides to the corresponding sulfoxides using hydrogen peroxide. rsc.orgrsc.org

Table 3: Common Oxidants for Sulfide (B99878)/Sulfoxide Oxidation

| Oxidant | Product | Reference |

| Hydrogen Peroxide (H2O2) | Sulfoxide or Sulfone (controlled) | organic-chemistry.orgorganic-chemistry.org |

| m-CPBA | Sulfoxide/Sulfone | rsc.org |

| O2/Air | Sulfoxide or Sulfone (controlled) | acs.orgnih.gov |

| Selectfluor | Sulfoxide or Sulfone | organic-chemistry.org |

| Permanganate | Sulfone | organic-chemistry.org |

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics: The rate of electrophilic aromatic substitution is governed by the height of the activation energy barrier to form the arenium ion intermediate. masterorganicchemistry.com

The methoxy (B1213986) group , being an activator, lowers the activation energy for substitution at the ortho and para positions, thus increasing the reaction rate at these sites compared to benzene (B151609). vanderbilt.edu

The net effect is a reaction that is slower than that of anisole (B1667542) but faster than that of a benzene ring substituted with only a sulfinyl group. The reaction proceeds preferentially at the positions activated by the methoxy group.

| Substituent | Electronic Effect | Influence on EAS Rate | Directing Effect |

| Methoxy (-OCH₃) | Activating (+R > -I) | Increases | ortho, para |

| Methanesulfinyl (-SOCH₃) | Deactivating (-I) | Decreases | meta (but overridden) |

Thermodynamic Analyses: Thermodynamic considerations focus on the relative stabilities of reactants, intermediates, and products. In electrophilic aromatic substitution, the stability of the arenium ion intermediate is a crucial factor. The resonance stabilization provided by the methoxy group to the arenium ion formed during ortho and para attack is a key thermodynamic contributor to the regioselectivity of the reaction. libretexts.org This stabilization makes the intermediates of ortho and para substitution lower in energy than the intermediate for meta substitution.

For the Birch reduction, the thermodynamics of the radical anion intermediates determine the final product structure. The preference for the formation of 1-methoxy-1,4-cyclohexadiene derivatives is due to the thermodynamic stability of the intermediate in which the electron-donating group directs the placement of the negative charge.

Applications of 1 Methanesulfinyl 3 Methoxybenzene in Organic Transformations and Catalysis

Role as a Versatile Synthetic Intermediate

1-Methanesulfinyl-3-methoxybenzene serves as a valuable precursor in the synthesis of various organic compounds. Its sulfoxide (B87167) group can be readily transformed into other sulfur-containing functionalities, and the aromatic ring can participate in various coupling reactions, making it a flexible tool for synthetic chemists.

Precursor for Corresponding Sulfides and Sulfones

One of the primary applications of this compound is its role as a precursor for the synthesis of the corresponding sulfides and sulfones. The sulfoxide can be reduced to a sulfide (B99878) or oxidized to a sulfone, providing access to a class of compounds with diverse applications. mdpi.comorganic-chemistry.orgresearchgate.net

The oxidation of sulfides is a common method for preparing sulfoxides and sulfones. organic-chemistry.org Various oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the final product. For example, hydrogen peroxide in the presence of a suitable catalyst can selectively oxidize sulfides to either sulfoxides or sulfones. organic-chemistry.org The resulting sulfones are valuable compounds in their own right, finding use in medicinal chemistry and as intermediates in organic synthesis. ua.esnih.gov

The reduction of sulfoxides to sulfides is another important transformation. This can be achieved using a variety of reducing agents. The resulting sulfides are also valuable synthetic intermediates.

Building Block for the Synthesis of Complex Heterocyclic Systems

The reactivity of this compound and its derivatives makes them useful building blocks for the synthesis of complex heterocyclic systems. The combination of the sulfinyl group and the activated aromatic ring allows for a variety of cyclization strategies.

For instance, the methoxy (B1213986) group on the benzene (B151609) ring directs electrophilic aromatic substitution to the ortho and para positions, enabling the introduction of various functional groups that can then participate in ring-forming reactions. wikipedia.org Furthermore, the sulfinyl group can be used to control the stereochemistry of these reactions, leading to the formation of chiral heterocyclic compounds.

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formations

This compound and related sulfoxides are valuable reagents in the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The sulfoxide group can activate adjacent carbon atoms, facilitating their participation in a variety of coupling reactions.

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, is a fundamental process in organic synthesis. researchgate.netmdpi.com The use of sulfoxide-containing compounds in these reactions has been shown to be an effective strategy. For example, copper-catalyzed cross-coupling reactions can be used to form C-N bonds. mdpi.com

Chiral Sulfoxide Applications in Asymmetric Synthesis

The sulfur atom in a sulfoxide can be a stereocenter, meaning that sulfoxides can exist as enantiomers. This property makes chiral sulfoxides, including derivatives of this compound, valuable tools in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

As Chiral Auxiliaries

Chiral sulfoxides can be used as chiral auxiliaries, which are temporary groups that are attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comscielo.org.mx After the desired stereoselective transformation is complete, the auxiliary can be removed. sigmaaldrich.com

The use of chiral auxiliaries is a powerful strategy for the synthesis of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com A variety of chiral auxiliaries have been developed, including those based on sulfur-containing compounds. scielo.org.mx These auxiliaries have been successfully applied in a wide range of asymmetric reactions, including aldol (B89426) reactions and Michael additions. scielo.org.mx

As Chiral Ligands in Asymmetric Transition Metal Catalysis

Chiral sulfoxides can also serve as chiral ligands in asymmetric transition metal catalysis. nih.gov In this approach, the chiral sulfoxide coordinates to a metal center, creating a chiral catalyst that can promote a variety of enantioselective transformations.

The design of chiral ligands is a key aspect of asymmetric catalysis. nih.gov The use of C3-chiral ligands has been shown to be particularly effective in some cases. nih.gov Chiral sulfoxide ligands have been employed in a number of catalytic asymmetric reactions, demonstrating their potential in this important area of research.

As Organocatalysts in Enantioselective Reactions

The development of small organic molecules that can catalyze stereoselective reactions has revolutionized asymmetric synthesis. These organocatalysts offer a metal-free alternative to traditional transition-metal catalysts, often providing high levels of enantioselectivity under mild reaction conditions. While a wide variety of molecular scaffolds have been successfully employed as organocatalysts, the application of this compound in this context has not been extensively documented in peer-reviewed literature.

Theoretically, the chiral sulfoxide group in this compound could serve as a chiral directing group, influencing the facial selectivity of an approaching substrate. The lone pair of electrons on the oxygen atom of the sulfoxide and the oxygen of the methoxy group could act as hydrogen bond acceptors, potentially activating electrophiles. However, detailed research findings to substantiate its role as an effective organocatalyst in enantioselective reactions are currently limited. Further investigation is required to explore its catalytic activity in key organic transformations such as aldol reactions, Michael additions, or Diels-Alder reactions.

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds

The construction of molecules with potential therapeutic applications is a primary focus of medicinal chemistry. Synthetic intermediates that provide a versatile platform for the elaboration of complex molecular frameworks are of significant value. The unique substitution pattern of this compound makes it a potential precursor for various pharmacologically relevant scaffolds.

The methoxy group can be a precursor for a hydroxyl group via ether cleavage, providing a handle for further functionalization. The sulfoxide moiety can be manipulated through oxidation to a sulfone or reduction to a sulfide, each offering different chemical properties and potential for subsequent transformations. For instance, the sulfoxide can be utilized in Pummerer-type reactions to introduce further functionality at the alpha-carbon.

Future Directions and Emerging Research Avenues for 1 Methanesulfinyl 3 Methoxybenzene

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The sulfoxide (B87167) functional group is a cornerstone of modern organic synthesis, known for its unique reactivity. Future research on 1-Methanesulfinyl-3-methoxybenzene could focus on leveraging its inherent chemical properties to forge new reaction pathways.

Traceless Directing Group in C-H Activation: A significant area of contemporary research is the use of sulfoxides as "traceless" directing groups in transition-metal-catalyzed C-H activation. researchgate.netnih.gov This strategy allows for the precise functionalization of an aromatic ring at the ortho position, after which the sulfoxide group can be easily removed or converted. nih.gov Future studies could investigate the capacity of the sulfinyl group in this compound to direct palladium- or rhodium-catalyzed olefination, arylation, or iodination at the C2 and C4 positions of the methoxybenzene ring. researchgate.net The interplay between the methoxy (B1213986) group's electronic influence and the sulfoxide's directing ability could lead to unique regioselectivity and reactivity.

Advanced Pummerer Reactions: The Pummerer rearrangement is a classic transformation of sulfoxides into α-acyloxy thioethers. wikipedia.org Research could move beyond the conventional reaction to explore additive or interrupted Pummerer-type reactions. wikipedia.orgresearchgate.net By reacting this compound with potent electrophilic activators like trifluoroacetic anhydride (B1165640) in the presence of various nucleophiles (arenes, alkenes, indoles), novel carbon-carbon and carbon-heteroatom bonds could be formed, leading to complex molecular scaffolds from a simple precursor. researchgate.netorganicreactions.orgresearchgate.net

Sigmatropic Rearrangements: Aryl sulfoxides are known to participate in nih.govnih.gov-sigmatropic rearrangements, enabling the formation of new C-C bonds at the ortho position. researchgate.net Investigating the reaction of activated this compound with partners like α,β-unsaturated nitriles could yield ortho-functionalized aniline derivatives, which are valuable intermediates in medicinal chemistry. researchgate.net

Development of Sustainable and Green Synthetic Routes

The synthesis of aryl sulfoxides typically involves the oxidation of the corresponding sulfide (B99878). A key future direction is the development of environmentally benign methods for the selective oxidation of 1-methylthio-3-methoxybenzene. This aligns with the broader goals of green chemistry to reduce waste and avoid hazardous reagents.

Photocatalytic and Electrochemical Oxidation: Visible-light photocatalysis and electrosynthesis represent cutting-edge green technologies. researchgate.net Research could focus on developing systems that use light energy or electricity to drive the oxidation, employing simple oxidants like molecular oxygen (from air) or hydrogen peroxide. researchgate.net These methods operate under mild conditions and avoid the use of toxic heavy-metal oxidants.

Solvent-Promoted Aerobic Oxidation: Recent studies have shown that certain solvents can promote the selective oxidation of sulfides to sulfoxides using air as the sole oxidant, with temperature being the key factor to control selectivity between the sulfoxide and the sulfone. organic-chemistry.orgresearchgate.net Applying this switchable, catalyst-free approach to 1-methylthio-3-methoxybenzene could provide a highly practical and sustainable manufacturing process. organic-chemistry.orgnih.gov

Below is a comparative table of potential green synthetic routes for future investigation.

| Synthesis Method | Oxidant | Catalyst / Promoter | Key Advantages |

| Photocatalytic Oxidation | O₂ / Air | Organic Dye (e.g., Perylene Diimide) or Ru(II) complex | Uses light as a renewable energy source; mild reaction conditions. |

| Electrochemical Synthesis | H₂O₂ (in situ) / Electrons | Electrode Material | Avoids chemical oxidants; high degree of control over reaction. |

| Solvent-Promoted Oxidation | O₂ / Air | Dipropylene glycol dimethyl ether (DPDME) | Catalyst-free; uses air as the oxidant; switchable selectivity. |

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions and understand complex mechanisms, real-time monitoring of chemical transformations is indispensable. Applying advanced in situ spectroscopic techniques to reactions involving this compound would provide invaluable mechanistic insights.

In Situ Raman Spectroscopy: The sulfoxide S=O stretching vibration (typically around 1040-1060 cm⁻¹) is a strong and sensitive band in Raman spectroscopy. ustc.edu.cn This feature can be used as a probe to monitor the formation of this compound from its sulfide precursor in real-time. Researchers could track the depletion of the sulfide starting material and the appearance of the sulfoxide product, while also detecting any over-oxidation to the corresponding sulfone, allowing for precise optimization of reaction selectivity and endpoint determination. researchgate.net

In Situ Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for structural elucidation. By conducting reactions directly within an NMR spectrometer, one can observe the formation of transient intermediates, such as the acylated sulfonium (B1226848) species in the Pummerer reaction, which are often too unstable to be isolated. pharm.or.jp This would provide direct evidence for proposed reaction mechanisms and help in the rational design of new transformations.

Computational Design and Prediction of New Sulfoxide-Mediated Reactions

Theoretical chemistry offers a powerful predictive tool that can guide and accelerate experimental research. The application of computational methods, particularly Density Functional Theory (DFT), can illuminate the potential of this compound in new reactions.

Mechanism and Selectivity Prediction: DFT calculations can be used to model the transition states of potential reactions, such as the C-H activation and Pummerer reactions discussed earlier. whiterose.ac.uk By calculating the activation energies for different possible pathways, researchers can predict the feasibility and regioselectivity of a proposed transformation before conducting laboratory experiments, saving time and resources.

Spectroscopic Property Simulation: Computational models can accurately predict spectroscopic data, such as NMR chemical shifts and Raman vibrational frequencies. researchgate.netnih.gov This capability is crucial for confirming the identity of newly synthesized compounds and for assigning spectral features observed during in situ monitoring to specific intermediates or products. ustc.edu.cn

Understanding Electronic Structure: The interaction between the electron-donating methoxy group and the electron-withdrawing sulfinyl group influences the molecule's electronic properties. DFT can be used to calculate the molecule's frontier molecular orbitals (HOMO-LUMO) and electrostatic potential, providing insights into its reactivity as a nucleophile, electrophile, or directing group in various synthetic contexts. researchgate.net

Integration into Advanced Functional Materials or Supramolecular Architectures

The unique combination of a polar, chiral sulfoxide group and a methoxy-functionalized aromatic ring makes this compound an intriguing building block for advanced materials.

Chiral Auxiliaries and Ligands: If resolved into its individual enantiomers, chiral this compound could serve as a valuable chiral auxiliary or as a ligand in asymmetric catalysis. researchgate.netacs.org The sulfoxide oxygen and the methoxy oxygen could act as a bidentate ligand for various metals, creating a defined chiral environment for enantioselective transformations.

Organocatalysis: The polar sulfoxide group is an effective hydrogen bond acceptor. This property could be exploited by incorporating the molecule into larger structures designed to act as organocatalysts for reactions that are sensitive to hydrogen bonding interactions. Some sulfoxides have already been shown to act as both solvent and catalyst in certain reactions.

Supramolecular Gels and Liquid Crystals: The defined polarity and shape of this compound could be leveraged in the field of supramolecular chemistry. By designing derivatives with additional interacting groups (e.g., amides, long alkyl chains), it may be possible to induce self-assembly into ordered structures like organogels or liquid crystalline phases, where the sulfoxide's dipole moment would play a key role in directing the molecular organization.

Q & A

Q. What are the common synthetic routes for preparing 1-Methanesulfinyl-3-methoxybenzene, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, substituting a nitro group in 3-nitroanisole with a methanesulfinyl group using dimethyl sulfoxide (DMSO) as an oxidizing agent under basic conditions (e.g., potassium carbonate) is a viable route . Key parameters include:

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment. For example:

Q. What in vitro assays are suitable for preliminary assessment of the biological activity of this compound derivatives?

- Methodological Answer : Use microplate-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., cytochrome P450). Standardize protocols by:

- Positive controls : Compare with known inhibitors (e.g., ketoconazole for CYP3A4).

- Dose-response curves : Test concentrations from 1 µM to 100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to assess interactions between variables:

- Catalyst screening : Test bases (e.g., NaH vs. KOtBu) to reduce oxidation side reactions.

- Solvent optimization : Replace DMF with acetonitrile to lower polarity and stabilize intermediates.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .

Q. What strategies are effective in resolving contradictory bioactivity data for this compound derivatives across different studies?

- Methodological Answer : Conduct meta-analysis with attention to:

- Structural variations : Compare substituent effects (e.g., para vs. meta positions) using QSAR models.

- Assay conditions : Normalize data by adjusting for differences in cell lines (e.g., HEK293 vs. HepG2) or incubation times.

- Statistical validation : Apply ANOVA to identify significant outliers .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Use density functional theory (DFT) to:

- Calculate frontier molecular orbitals : Predict nucleophilic/electrophilic sites (e.g., sulfinyl group as an electron sink).

- Simulate transition states : Identify energy barriers for proposed reaction pathways (e.g., SN2 vs. radical mechanisms).

- Validate with experimental kinetics : Compare computed activation energies with Arrhenius plots from kinetic studies .

Q. What advanced techniques address ambiguities in spectral data interpretation for this compound analogs?

- Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) and high-resolution MS/MS :

- HSQC : Correlate carbon-proton couplings to resolve overlapping signals in crowded aromatic regions.

- Isotopic labeling : Introduce deuterium at the methoxy group to simplify splitting patterns.

- Fragmentation patterns : Use collision-induced dissociation (CID) to confirm substitution patterns .

Data Analysis and Contradiction Resolution

Q. How do structural modifications at the sulfinyl group influence the compound’s physicochemical properties?

- Methodological Answer : Perform comparative studies using analogs (e.g., methylsulfonyl vs. sulfinyl derivatives):

Q. What methodologies reconcile discrepancies in reported toxicity profiles of this compound?

- Methodological Answer : Standardize in vitro toxicity assays by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.